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Compound of Interest

Compound Name:
2-(1H-pyrrolo[2,3-b]pyridin-1-

yl)acetic acid

CAS No.: 1048913-13-8

Cat. No.: B109065

Get Quote

Executive Summary
2-(7-azaindol-1-yl)acetic acid (Systematic Name: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic
acid) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for indole-1-

acetic acid. Its structural significance lies in the N7 nitrogen atom, which alters the hydrogen

bonding landscape compared to the indole analog, enabling unique supramolecular synthons

and protein-ligand interactions (e.g., in CRTH2 antagonists and aldose reductase inhibitors).

This guide analyzes the molecular geometry, crystal packing forces, and synthetic pathways

that define its solid-state behavior.

Molecular Geometry & Conformation
The 7-Azaindole Core
The bicyclic core consists of a pyridine ring fused to a pyrrole ring. Unlike indole, the 7-

azaindole system is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.
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Planarity: The 9-atom bicyclic system is essentially planar (RMS deviation < 0.02 Å).

Bond Lengths: The N1-C7a bond is shortened due to resonance delocalization, while the N7-

C7a bond exhibits double-bond character characteristic of the pyridine moiety.

The N-Acetic Acid Tail
The acetic acid side chain attached to N1 introduces conformational flexibility defined by two

key torsion angles:

(C2-N1-C

-C

): Controls the orientation of the methylene linker relative to the ring. In crystal structures of
derivatives (e.g., PDB ID: 3G5E), this angle typically deviates from 0° or 180° to minimize
steric repulsion between the methylene protons and the C2/C7a atoms.

(N1-C

-C

-O): Determines the orientation of the carboxylic acid group. The anti conformation is often
preferred in the solid state to facilitate intermolecular hydrogen bonding, though the syn
conformation is accessible in solution.
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Parameter
Value (Approx. from
Derivatives)

Significance

Space Group
P2₁/c or P-1 (Common for

analogs)

Centrosymmetric packing

favored by acid dimers.

N1-C

Length
1.45 Å

Typical C-N single bond; no

conjugation to ring.

C

-C

Length

1.51 Å sp³-sp² carbon bond.

N7...H-O Distance 2.6 - 2.8 Å

Potential intramolecular or

intermolecular H-bond

acceptor.

Supramolecular Synthons & Crystal Packing
The crystal structure is governed by a competition between two dominant hydrogen bonding

motifs. This is a critical distinction from simple indole derivatives.

Motif A: Carboxylic Acid Homodimers
The most energetically robust motif is the formation of centrosymmetric dimers via the

carboxylic acid groups.

Geometry:

graph set.

Interaction: O-H...O=C hydrogen bonds.

Prevalence: Dominant in non-polar solvents or when the N7 nitrogen is sterically hindered or

engaged in weak C-H...N interactions.

Motif B: Acid-Pyridine Heterocatemers
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Unlike indole-1-acetic acid, the 7-azaindole derivative possesses a strong hydrogen bond

acceptor at N7.

Geometry:

chains or discrete solvated clusters.

Interaction: The carboxylic acid -OH donates a proton to the Pyridine N7 of a neighboring

molecule (

).

Significance: This motif leads to "head-to-tail" chains rather than discrete dimers, significantly

altering solubility and melting point.

Graphviz: Supramolecular Competition
The following diagram illustrates the competitive packing modes that dictate the final crystal

habit.
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Caption: Competitive supramolecular assembly pathways. Motif A represents the classic

carboxylic acid dimer, while Motif B utilizes the unique N7 acceptor of the azaindole core.
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Synthesis & Crystallization Protocol
To obtain high-quality single crystals for X-ray diffraction, a controlled synthesis followed by

slow evaporation is required. The N1-alkylation must be regioselective to avoid reaction at N7.

Synthetic Route[2][3][4]
Starting Material: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).[1][2][3][4]

Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃). NaH is preferred for

irreversible deprotonation.

Electrophile: Ethyl bromoacetate or Chloroacetic acid.

Solvent: DMF (Dimethylformamide) is critical to solubilize the anion.

Crystallization Methodology
Solvent System: Ethanol/Water (1:1) or Acetonitrile.[5]

Method: Slow evaporation at room temperature.

Note: If the zwitterionic form is desired (protonated N7, carboxylate COO-), crystallization

should be performed from an acidic aqueous buffer.

7-Azaindole Deprotonation
(NaH, 0°C, DMF)

Azaindolyl Anion
(Nucleophile)

Alkylation
(Cl-CH2-COOH or Ester) Crude Product Recrystallization

(EtOH/H2O)
Single Crystals

(Needles/Prisms)

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis and isolation of crystallizable 2-(7-azaindol-1-

yl)acetic acid.

Physicochemical Implications in Drug Design
The crystal structure reveals properties critical for formulation and bioactivity:
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Solubility: The presence of the pyridine nitrogen (N7) makes the molecule significantly more

soluble in acidic media compared to indole-1-acetic acid due to protonation (

for the conjugate acid of N7).

Bioisosterism: In protein binding pockets (e.g., Aldose Reductase, PDB 3G5E), the 7-

azaindole moiety often binds via a "water-mediated" hydrogen bond network where N7

accepts a proton from a structural water molecule, a feature absent in indole analogs.

Stability: The electron-deficient pyridine ring makes the C2 position more susceptible to

nucleophilic attack if activated, but generally, the crystal lattice is stabilized by the high

melting point (>200°C for many derivatives) driven by the strong H-bond network.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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